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ECHIHUMILINE

Cat. No.: B1180779
CAS No.: 174285-73-5
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Description

Spectroscopic Methods for Structure Determination

The molecular framework of echihumiline has been pieced together using a suite of spectroscopic tools, each providing critical information about its constituent parts and their connectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy has been instrumental in the structural elucidation of this compound. Analysis of both ¹H and ¹³C NMR spectra allows for the assignment of protons and carbons within the molecule.

In a key study, the ¹H NMR spectrum of this compound revealed characteristic signals that distinguish it from its isomers. nih.gov For instance, the olefinic proton (H-18) in the senecioic acid moiety of this compound is notably shielded, resonating at a chemical shift of δH 5.57. nih.gov This is in stark contrast to the corresponding protons in its isomers, echimidine (B1671080) and hydroxymyoscorpine, which appear at δH 6.75 and 6.09, respectively. nih.gov Furthermore, the methyl groups in this compound are deshielded, with chemical shifts of δH 1.88 and 2.12. nih.gov

Two-dimensional NMR techniques, such as Heteronuclear Multiple Bond Correlation (HMBC), have been crucial in confirming the connectivity of the molecule. For example, in the related isomer echimidine, HMBC spectra show a correlation between an olefinic signal at δH 6.09 and two methyl signals (δC 20.48 and 15.78) and a carboxyl signal (δC 166.75), confirming the structure of the esterifying acid. nih.gov Similar correlational analyses have been applied to ascertain the full structure of this compound.

Table 1: Comparative ¹H NMR Chemical Shifts (δH) for this compound and its Isomers

Proton This compound Echimidine Hydroxymyoscorpine
H-18 5.57 6.75 6.09
Methyls 1.88, 2.12 - 1.75, 1.76

Data sourced from Gleńsk et al., 2022. nih.gov

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and obtaining structural information through fragmentation patterns. For this compound and its isomers, MS analysis typically shows a protonated molecule [M+H]⁺ signal at an m/z of 398. sciprofiles.commdpi.com This indicates that this compound shares the same molecular formula as its isomers, such as echimidine. mdpi.com

While standard MS does not differentiate between isomers, it provides crucial confirmation of the molecular mass. mdpi.commdpi.com The fragmentation pattern of pyrrolizidine (B1209537) alkaloids can offer insights into the structure of the necine base and the esterifying acids. mdpi.com However, for unambiguous structural assignment, especially concerning stereochemistry, MS data must be used in conjunction with other spectroscopic methods like NMR. mdpi.com

Table 2: Mass Spectrometry Data for this compound and its Isomers

Compound Molecular Formula [M+H]⁺ (m/z)
This compound C₂₀H₃₁NO₇ 398
Echimidine C₂₀H₃₁NO₇ 398
Hydroxymyoscorpine C₂₀H₃₁NO₇ 398

Data compiled from Gleńsk et al., 2022. sciprofiles.commdpi.com

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule. In the analysis of pyrrolizidine alkaloids like this compound, IR spectra typically indicate the presence of hydroxyl (-OH) and carbonyl (C=O) functional groups, which are characteristic features of these compounds. grafiati.comresearchgate.net These findings are consistent with the established structure of this compound, which contains both hydroxyl groups and ester linkages.

Elucidation of Stereochemical Configuration

The stereochemistry of this compound, particularly at the C-7 position, is a key feature that distinguishes it from its isomers. The relative stereochemistry cannot be determined by mass spectrometry alone. Detailed NMR analysis, including the observation of specific chemical shifts and coupling constants, in conjunction with comparison to known compounds, allows for the determination of the stereochemical configuration. This compound is identified as a C-7 isomer of echimidine. sciprofiles.commdpi.complantaanalytica.com

Isomeric Relationships with Co-Occurring Pyrrolizidine Alkaloids

This compound is often found in nature alongside its isomers, most notably echimidine. sciprofiles.commdpi.com This co-occurrence has significant analytical implications, as these compounds can be difficult to separate and distinguish using standard techniques.

Recent research has demonstrated that what was once identified as a single peak for echimidine in High-Performance Liquid Chromatography (HPLC) analyses is, in fact, a mixture of at least three isomers: echimidine, this compound, and hydroxymyoscorpine. sciprofiles.commdpi.commdpi.com this compound is one of the three C-7 isomers that co-elute under standard HPLC conditions. plantaanalytica.com This discovery was made possible by careful NMR spectroscopic analysis of the purified fractions. sciprofiles.commdpi.com This finding is significant as it reveals a more complex alkaloidal profile in plants like Echium plantagineum than previously understood. sciprofiles.commdpi.com The structural difference between these isomers lies in the stereochemistry at the C-7 position of the pyrrolizidine core and the nature of the esterifying acids. sciprofiles.commdpi.com

Isomeric Relationships with Co-Occurring Pyrrolizidine Alkaloids

Hydroxymyoscorpine Isomerism

Hydroxymyoscorpine is a stereoisomer of this compound. nih.govcore.ac.uk This isomeric relationship is defined by a difference in the spatial arrangement of atoms at one or more of their chiral centers, while maintaining the same molecular formula and connectivity. The co-elution of hydroxymyoscorpine with this compound and echimidine during HPLC analysis has historically made its detection and characterization difficult. core.ac.ukresearchgate.net

The definitive identification of hydroxymyoscorpine alongside its isomers was achieved through meticulous NMR spectroscopic analysis. researchgate.net Although many of the signals in the ¹H NMR spectra of these isomers overlap due to their structural similarities, there are distinct, well-separated resonances that allow for their differentiation. For instance, the signal for the H-8 proton is well-separated for both this compound and hydroxymyoscorpine, appearing as broad singlets at δH 4.22 and δH 4.44, respectively. researchgate.net

The key stereochemical differences between this compound and hydroxymyoscorpine can be deduced by a comparative analysis of their NMR data. The chemical shifts of the olefinic protons and the methyl groups in the necic acid portion of the molecules are particularly informative. In this compound, the olefinic proton (H-18) resonates at δH 5.57, whereas the corresponding proton in hydroxymyoscorpine (H-19) is found at δH 6.09. researchgate.net Furthermore, the methyl groups in this compound appear at δH 1.92 and 2.17, while in hydroxymyoscorpine, they are observed at δH 1.75 and 1.76. researchgate.net These variations in chemical shifts are indicative of a different stereochemical environment around these protons, arising from the isomeric nature of the necic acid moiety.

The following table provides a direct comparison of the NMR data for this compound and hydroxymyoscorpine, highlighting the key differences that establish their isomeric relationship.

Table 2: Comparative ¹H and ¹³C NMR Data for this compound and Hydroxymyoscorpine

Position This compound ¹H (δ ppm) Hydroxymyoscorpine ¹H (δ ppm) This compound ¹³C (δ ppm) Hydroxymyoscorpine ¹³C (δ ppm)
2 5.77 5.85 129.2 130.8
7 5.45 5.47 70.3 70.3
8 4.22 4.44 76.5 76.1
18 5.57 - 116.1 -
19 - 6.09 158.9 139.1
20 1.92 1.75 20.5 20.5

Precursor Incorporation and Biogenetic Studies

The biogenesis of pyrrolizidine alkaloids, including this compound, has been primarily elucidated through tracer studies using isotopically labeled compounds. nih.govsnscourseware.org These experiments have definitively identified the initial building blocks and key intermediates in the biosynthetic pathway.

The core necine base of all PAs is derived from the polyamines putrescine and spermidine (B129725). oup.com These polyamines themselves originate from the basic amino acid arginine. nih.gov Feeding experiments using 14C-labeled precursors in various PA-producing plants, such as Senecio and Crotalaria species, have demonstrated the efficient incorporation of ornithine and arginine into the necine base. nih.gov

Biogenetic studies, often employing techniques like tracer feeding with radioactive isotopes and analysis by NMR spectroscopy, have been instrumental in mapping the metabolic route. nih.govsnscourseware.org For instance, studies in Cynoglossum officinale, a plant in the Boraginaceae family which is known for producing PAs like echinatine, have shown the incorporation of labeled putrescine into the necine base. rsc.org These techniques allow researchers to follow the path of specific atoms from the precursor to the final alkaloid, confirming the sequence of intermediates. snscourseware.orgiptsalipur.org

Table 1: Key Precursors in Necine Base Biosynthesis

PrecursorRole in BiosynthesisSupporting Evidence
ArginineInitial amino acid precursorConverted to ornithine, then putrescine. nih.gov
OrnithineDirect precursor to putrescineEfficiently incorporated into the necine base in feeding studies. nih.gov
PutrescineSubstrate for homospermidine synthaseIncorporated into homospermidine, the first specific intermediate. nih.govoup.com
SpermidineSubstrate for homospermidine synthaseReacts with putrescine to form homospermidine. nih.govoup.com

Enzymatic Steps in Pyrrolizidine Alkaloid Biosynthesis Relevant to this compound

While the complete enzymatic cascade for this compound biosynthesis is not fully elucidated, the initial and several subsequent steps common to most pyrrolizidine alkaloids have been characterized. The pathway begins with the formation of the necine base, followed by its esterification with a necic acid.

The first committed step in the biosynthesis of the necine base is the formation of homospermidine from putrescine and spermidine. researchgate.netpnas.org This reaction is catalyzed by the enzyme homospermidine synthase (HSS) . oup.compnas.org HSS is a pivotal enzyme that has evolved independently on at least four separate occasions in different plant lineages from the primary metabolism enzyme deoxyhypusine (B1670255) synthase (DHS). nih.govpnas.org HSS transfers an aminobutyl group from spermidine to putrescine in an NAD+-dependent reaction. pnas.org

Following the synthesis of homospermidine, a series of reactions including oxidation, cyclization, and reduction occur to form the characteristic bicyclic pyrrolizidine core, known as the necine base. nih.gov The oxidation of homospermidine is thought to be carried out by a copper-dependent diamine oxidase, leading to the formation of 4,4'-iminodibutanal. nih.gov This dialdehyde (B1249045) then undergoes an intramolecular cyclization (a Mannich-type reaction) to yield a pyrrolizidine-1-carbaldehyde, which is subsequently reduced to 1-hydroxymethylpyrrolizidine, a key intermediate necine base. nih.gov Further modifications, such as desaturation and hydroxylation by uncharacterized enzymes, produce various necine bases like retronecine (B1221780), which is the necine base for many PAs. nih.gov

The final stage in producing a complete PA like this compound is the esterification of the necine base with a specific necic acid. This compound is an ester of the necine base retronecine with echihumilic acid and angelic acid. The necic acids themselves are derived from other metabolic pathways, often from branched-chain amino acids. The esterification is likely catalyzed by an acyltransferase, potentially from the BAHD family of acyltransferases. nih.gov The primary products of PA biosynthesis are believed to be the N-oxides, which are more water-soluble and considered the transport and storage form. nih.govresearchgate.net

Table 2: Characterized Enzymatic Steps in Pyrrolizidine Alkaloid Biosynthesis

Enzyme/Enzyme ClassSubstrate(s)ProductReaction Type
Homospermidine Synthase (HSS) Putrescine, SpermidineHomospermidineAminobutyl transfer pnas.org
Diamine Oxidase (putative) Homospermidine4,4'-IminodibutanalOxidation nih.gov
Unknown Cyclase/Dehydrogenase 4,4'-IminodibutanalPyrrolizidine-1-carbaldehydeIntramolecular cyclization nih.gov
Alcohol Dehydrogenase (putative) Pyrrolizidine-1-carbaldehyde1-HydroxymethylpyrrolizidineReduction nih.gov
Acyltransferase (putative) Necine base, Activated necic acidPyrrolizidine Alkaloid EsterEsterification nih.gov
Monooxygenase (putative) Tertiary Pyrrolizidine AlkaloidPyrrolizidine Alkaloid N-oxideN-oxidation nih.gov

Environmental and Physiological Factors Influencing Biosynthetic Flux

The production and accumulation of secondary metabolites, including pyrrolizidine alkaloids like this compound, are not static but are influenced by a range of external environmental and internal physiological factors. nih.govresearchgate.net These factors can significantly alter the biosynthetic flux, leading to variations in alkaloid concentrations within the plant.

Environmental Factors:

Water Availability: Drought stress is a significant environmental factor that can trigger defense responses in plants. nih.gov In some species, short-term drought has been shown to increase the concentration of certain alkaloids as the plant mounts a defense response. monad.edu.in

Light: As the primary energy source for photosynthesis, light availability influences the pool of primary metabolites that serve as precursors for secondary metabolism. monad.edu.in Dry, sunny weather has been reported to increase the proportion of alkaloids in plants like Belladonna. monad.edu.in

Soil and Nutrients: Soil composition, fertility, and nutrient availability are crucial for plant growth and can modulate the production of secondary metabolites. nih.govsynopsisias.com

Physiological Factors:

Plant Development (Ontogeny): The concentration of PAs can vary with the age and developmental stage of the plant. For example, HSS gene expression and subsequent PA biosynthesis have been found to be highly regulated in a spatiotemporal manner, often localized to specific tissues like roots or young leaves, and can increase dramatically during the floral stage to protect reproductive structures. oup.com

Herbivory: As PAs are primarily defense compounds, their synthesis can be induced or increased in response to feeding by herbivores. This induction helps protect the plant from further attack. nih.gov

Plant Hormones: Plant growth regulators are involved in mediating the plant's response to environmental cues and can influence the allocation of resources towards secondary metabolism. monad.edu.inmdpi.com

Table 3: Factors Affecting Pyrrolizidine Alkaloid Biosynthesis

FactorTypeEffect on Biosynthetic FluxExample/Reference
Temperature EnvironmentalHigher temperatures correlated with increased PA N-oxide concentrations in Echium plantagineum. researchgate.netAffects enzyme kinetics and metabolic rates. monad.edu.in
Water Stress EnvironmentalDrought can increase the concentration of some alkaloids. monad.edu.innih.govA common plant stress response.
Light Intensity EnvironmentalSunny conditions can increase alkaloid content. monad.edu.inInfluences precursor availability from photosynthesis.
Nutrient Availability EnvironmentalSoil fertility impacts overall plant health and metabolism. nih.govsynopsisias.comAffects allocation of resources to defense compounds.
Plant Age/Stage PhysiologicalPA biosynthesis is often highest in young, vulnerable tissues or reproductive structures. oup.comHSS expression is developmentally regulated. oup.com
Herbivore Attack Physiological (Biotic Stress)Can induce or increase PA synthesis as a direct defense. nih.govPAs serve as chemical defense against herbivores. researchgate.net

Properties

CAS No.

174285-73-5

Molecular Formula

C5ClF3N2S

Synonyms

ECHIHUMILINE

Origin of Product

United States

Chemical Profile of Echihumiline

Structure and Stereochemistry

Echihumiline is a monoester pyrrolizidine (B1209537) alkaloid. Its chemical formula is C₂₀H₃₁NO₇. chemeo.com The molecule consists of a retronecine (B1221780) base esterified with a necic acid. It is an isomer of echimidine (B1671080), differing in the stereochemistry at the C-7 position of the necine base. nih.gov The N-oxide form of this compound has also been isolated from natural sources. researchgate.net

Mass Spectrometry (MS) Techniques and Fragmentation Analysis

Physicochemical Properties

Detailed physicochemical data for this compound are not widely available in the provided search results. However, as a pyrrolizidine alkaloid, it is expected to be a crystalline solid at room temperature. The solubility of pyrrolizidine alkaloids can vary, but they are generally soluble in organic solvents. The N-oxide forms are typically more water-soluble.

PropertyValue
Molecular FormulaC₂₀H₃₁NO₇
Molecular Weight397.46 g/mol
Physical StateSolid (predicted). saskoer.ca
Melting PointData not available
Boiling PointData not available
SolubilityData not available

Synthesis of Echihumiline

A specific, detailed total synthesis of Echihumiline has not been described in the provided search results. However, the synthesis of pyrrolizidine (B1209537) alkaloids is a well-established field in organic chemistry. kib.ac.cn General strategies often involve the construction of the bicyclic pyrrolizidine core followed by esterification with the appropriate necic acid. The stereochemical complexity of these molecules presents a significant challenge to synthetic chemists. kib.ac.cn

Derivatives and Structural Analogues

Naturally Occurring Derivatives, including N-oxides (e.g., Echihumiline N-oxide)

This compound is a pyrrolizidine (B1209537) alkaloid found in certain plant species, notably within the Echium genus. Naturally occurring derivatives of this compound include its N-oxide, known as this compound N-oxide. Pyrrolizidine alkaloid N-oxides are common in plants containing PAs and are often the predominant form researchgate.net. The formation of the N-oxide involves the oxidation of the tertiary amine nitrogen in the pyrrolizidine core .

Both this compound and this compound N-oxide have been identified in plant extracts. For instance, they were analyzed for their interactions with acetylcholine-related enzymes and neuroreceptors researchgate.netchemfaces.com. Their presence has been reported in species such as Echium glomeratum and Echium plantagineum researchgate.netmdpi.com. Another related pair of naturally occurring pyrrolizidine alkaloids found in Echium species are Echimidine (B1671080) and its N-oxide, Echimidine N-oxide nih.govnih.govcore.ac.uk.

Naturally occurring pyrrolizidine alkaloids, including this compound and its N-oxide, can exhibit biological activities. Studies have indicated that phytocompounds, including this compound and this compound N-oxide, demonstrated an inhibitory effect on acetylcholinesterase researchgate.netresearchgate.nettandfonline.com.

Theoretical Considerations for Structural Modification and Analogue Design

Theoretical considerations for structural modification and analogue design of this compound are guided by the principles of Structure-Activity Relationship (SAR) gardp.orgwikipedia.orgcollaborativedrug.com. SAR studies aim to identify how specific structural characteristics of a molecule correlate with its biological activity gardp.orgcollaborativedrug.com. For pyrrolizidine alkaloids like this compound, the core structure consists of a necine base (the pyrrolizidine ring system) esterified with one or two necic acids core.ac.uk. Modifications can theoretically be made to the necine base, the ester linkages, or the necic acid moieties.

The N-oxide functionality itself is a key structural feature that can influence biological activity, affecting properties such as water solubility and membrane permeability nih.gov. Variations in substituents on N-oxides have been shown to alter their biological activity in other contexts jchemrev.com. Therefore, modifications to the oxidation state of the nitrogen or alterations to the groups attached to the pyrrolizidine ring or the esterifying acids could lead to analogues with altered properties.

Computational tools are increasingly utilized in modern analogue design to predict the biological effects of new chemical compounds based on their molecular structure and comparison with known compounds tandfonline.comcollaborativedrug.com. This approach can help guide the synthesis of targeted analogues collaborativedrug.com.

Hypothesized Structure-Activity Relationships within this compound Analogues

Hypothesized structure-activity relationships within this compound analogues are primarily based on observed biological activities, such as the reported inhibition of acetylcholinesterase researchgate.netresearchgate.nettandfonline.com. The pyrrolizidine core is a common structural element in this class of compounds. The specific necic acids esterified to the necine base, as well as their position and stereochemistry, are likely to play a significant role in determining the activity profile of this compound and its analogues.

The presence or absence of the N-oxide group is another crucial factor. While this compound and this compound N-oxide have both been implicated in acetylcholinesterase inhibition researchgate.netresearchgate.nettandfonline.com, the difference in their polarity and charge distribution due to the N-oxide function could influence their interaction with biological targets, their distribution within organisms, and their metabolic fate. Studies on pyrrolizidine alkaloids have also explored interactions with neuroreceptors, suggesting that structural features influence binding activities researchgate.netchemfaces.com.

Understanding the specific parts of the this compound molecule responsible for its interaction with enzymes like acetylcholinesterase or with neuroreceptors is key to hypothesizing SARs gardp.orgwikipedia.org. For instance, the lipophilicity conferred by the esterifying acids and the basicity (or positive charge in the case of the N-oxide) of the nitrogen atom in the pyrrolizidine ring are structural features that commonly influence the interaction of alkaloids with biological molecules. Further detailed SAR studies, potentially involving a series of synthesized or isolated analogues with systematic structural variations, would be necessary to fully elucidate the precise relationships between the structure of this compound and its derivatives and their biological activities.

Advanced Analytical Methodologies for Detection, Isolation, and Quantification

Extraction and Sample Preparation Techniques for Complex Matrices

Extracting pyrrolizidine (B1209537) alkaloids, including echihumiline, from plant materials often involves initial maceration and percolation with solvents such as methanol (B129727) or ethanol (B145695) core.ac.ukbibliomed.org. Following the initial extraction, acid-base partitioning is a common technique employed to isolate the alkaloidal fraction. This process typically involves acidifying the extract, filtering, and then making the aqueous phase alkaline to re-extract the alkaloids into an organic solvent like ethyl acetate (B1210297) or dichloromethane (B109758) mdpi.comcore.ac.uksid.ir.

Pyrrolizidine alkaloids can exist in both their free base form and as N-oxides in plant tissues mdpi.complantaanalytica.complantaanalytica.com. For comprehensive analysis, especially when targeting the free alkaloids, a reduction step is often incorporated into the sample preparation. Treatment of the aqueous phase with zinc dust in the presence of sulfuric acid is a reported method for reducing PA N-oxides to their corresponding free alkaloids mdpi.comsid.ir. This reduction step is crucial as the chromatographic behavior of the N-oxides differs significantly from that of the free bases mdpi.com. Solid-phase extraction (SPE) is also utilized as a method for the profiling of pyrrolizidine alkaloids core.ac.uk.

Chromatographic Separation Techniques

Chromatographic methods are indispensable for separating this compound from complex mixtures and its closely related isomers. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are widely used, while Centrifugal Partition Chromatography (CPC) finds application in preparative isolation.

High-Performance Liquid Chromatography (HPLC) Methodologies

HPLC is a primary technique for the analysis of pyrrolizidine alkaloids, offering versatility in stationary phases and mobile phases mdpi.comthieme-connect.complantaanalytica.combibliomed.orgplantaanalytica.comresearchgate.netinchem.orgresearchgate.net. Coupling HPLC with mass spectrometry (LC-MS or LC-MS/MS) provides enhanced sensitivity and specificity for the identification and quantification of individual alkaloids within complex extracts plantaanalytica.comresearchgate.netinchem.orgresearchgate.net.

Reverse-Phase HPLC (RP-HPLC) Optimization for Isomer Resolution

A significant challenge in the analysis of this compound is its co-elution with isomeric compounds, particularly echimidine (B1671080) and hydroxymyoscorpine, under standard RP-HPLC conditions, such as those utilizing acidic mobile phases (e.g., 0.05% TFA) mdpi.comthieme-connect.complantaanalytica.commdpi-res.comresearchgate.net. This co-elution can obscure the true alkaloidal composition of a sample mdpi.comthieme-connect.commdpi-res.com.

Optimization of RP-HPLC parameters is crucial for achieving adequate resolution of these isomers. Research has demonstrated that using "core-shell" RP-HPLC columns, such as Kinetex EVO C18, in conjunction with buffered mobile phases at higher pH values (e.g., pH 6.8 or higher) can effectively resolve the mixture mdpi.comthieme-connect.complantaanalytica.com. Under such conditions, the peak initially attributed solely to "echimidine" can be separated into distinct peaks. For instance, a method using a Kinetex EVO C18 column and a buffer system at pH 6.8 or higher resolved the mixture into two well-separated peaks: one containing a mixture of this compound and hydroxymyoscorpine, and another containing echimidine mdpi.comthieme-connect.com.

For preparative HPLC isolation, a mobile phase consisting of a buffer (such as 32 mM lithium phosphate (B84403) adjusted to pH 7.2 with phosphoric acid) and acetonitrile (B52724) has been employed, often utilizing a gradient elution program mdpi.com.

Normal-Phase and Other Chromatographic Modes

While RP-HPLC is frequently used, other chromatographic modes can also be applied. Thin-layer chromatography (TLC) serves as a useful preliminary qualitative technique for detecting pyrrolizidine alkaloids and can be used for preparative separation sid.irresearchgate.net. Solvent systems like dichloromethane:methanol:ammonia (85:15:1) have been reported for TLC of alkaloids sid.ir. Column chromatography using materials like Sephadex LH-20 has been applied for further purification of alkaloid-rich fractions obtained from initial extractions core.ac.uk. Droplet countercurrent chromatography (DCCC) is another preparative separation technique that has been used for pyrrolizidine alkaloids, offering advantages such as total sample recovery and good resolution mdpi.com.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Profiles

GC-MS is a valuable technique for the analysis of pyrrolizidine alkaloids, particularly for assessing volatile components in plant extracts core.ac.ukresearchgate.netinchem.orgmdpi-res.comresearchgate.netgrafiati.com. GC-MS analysis of PAs typically requires the alkaloids to be in their free base form and may involve derivatization steps to enhance volatility and improve chromatographic behavior researchgate.net. GC-MS can be employed for screening, identification based on mass spectral fragmentation patterns, and quantification of PAs researchgate.net. The fragmentation patterns, such as a base peak at m/z 220 and characteristic ion series, are often used for the identification of 1,2-unsaturated diester pyrrolizidine alkaloids core.ac.uk.

Hyphenated Spectroscopic Detection and Quantification

Hyphenated techniques combine the separation power of chromatography with the detection capabilities of spectroscopy or mass spectrometry, offering enhanced analytical performance.

High-Performance Liquid Chromatography coupled with Diode Array Detection (HPLC-DAD) is a widely used technique for the analysis of natural products, including pyrrolizidine alkaloids. measurlabs.comresearchgate.netnih.gov In HPLC-DAD, compounds separated by the chromatographic column are detected by their UV-Vis absorption spectra across a range of wavelengths simultaneously. measurlabs.com This provides not only quantitative information based on peak area or height but also spectral data that can aid in compound identification and purity assessment by comparing spectra to standards or libraries. measurlabs.comnih.gov

For the analysis of pyrrolizidine alkaloids like this compound, reversed-phase HPLC (RP-HPLC) is commonly employed. researchgate.netresearchgate.net The DAD allows for the detection of compounds with suitable chromophores in the UV-Vis range. While HPLC-DAD is valuable for its relative simplicity and robustness, its sensitivity may be lower compared to mass spectrometry, making it less suitable for the detection of trace components or compounds lacking strong UV absorption. measurlabs.com Studies utilizing RP-UHPLC PDA (Photo Diode Array, a type of DAD) for the analysis of pyrrolizidine alkaloids have reported limits of detection (LOD) and limits of quantification (LOQ) in the low microgram per milliliter range, along with good linearity (R² values typically above 0.997). researchgate.net

Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) is a powerful and widely adopted technique for the sensitive and selective analysis of pyrrolizidine alkaloids, including this compound. researchgate.net This hyphenated method couples the separation efficiency of LC with the high sensitivity and specificity of MS/MS detection. nih.govcreative-biolabs.com ESI is a soft ionization technique suitable for polar and thermolabile compounds like alkaloids, producing primarily protonated molecules ([M+H]⁺) in positive ion mode. creative-biolabs.com

Tandem mass spectrometry (MS/MS) involves the fragmentation of selected precursor ions and detection of the resulting product ions. This provides highly specific structural information, enabling the confident identification of analytes even in complex matrices and offering improved selectivity by minimizing interference from co-eluting compounds. nih.govcreative-biolabs.comnih.gov LC-ESI-MS/MS is considered a dominant approach for the determination of natural toxins, including pyrrolizidine alkaloids, offering the necessary resolution for complex mixtures and low limits of quantification. researchgate.net The technique allows for both qualitative identification through characteristic fragmentation patterns and quantitative analysis using selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) modes. researchgate.netnih.gov An example of LC-ESI-ITFT (Ion Trap Fourier Transform) MS has been reported for the analysis of Echimidine, an isomer of this compound, demonstrating the applicability of ESI-MS techniques to these compounds. nih.gov

Quantitative Nuclear Magnetic Resonance (qNMR) is a valuable spectroscopic technique for the direct quantification and purity assessment of compounds, including natural products and alkaloids. nih.govox.ac.uk Unlike chromatographic methods that rely on external calibration curves and detector response, qNMR provides quantitative information based on the direct proportionality between the integrated signal area of a specific nucleus (typically ¹H) and the number of nuclei contributing to that signal. ox.ac.uk

qNMR is particularly useful for determining the purity of isolated compounds or quantifying components within a mixture without the need for reference standards of each analyte, provided a suitable internal standard of known purity is used. nih.govox.ac.uk For this compound, qNMR can be applied to determine its concentration in extracts or isolated samples and to assess its purity. Furthermore, NMR spectroscopy, including 1D and 2D techniques such as long-range ¹H,¹⁵N correlations, has been instrumental in determining the structure and configuration of this compound and its related isomers. researchgate.net While qNMR can provide valuable quantitative data, achieving high accuracy requires careful experimental setup and data processing, including optimizing parameters like relaxation delay and ensuring sufficient signal-to-noise ratio. ox.ac.uk

Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS)

Challenges and Solutions in Chromatographic Resolution of Isomers

This compound presents significant challenges in chromatographic resolution, primarily due to its occurrence alongside structural isomers such as Echimidine and Hydroxymyoscorpine. plantaanalytica.comresearchgate.net These compounds share the same molecular formula (C₂₀H₃₁NO₇) and exhibit very similar physicochemical properties, including producing a single [M+H]⁺ signal at m/e 398 in mass spectrometry and having similar NMR spectra. plantaanalytica.com This similarity makes their separation by conventional chromatographic methods difficult, often resulting in co-elution or poor resolution. plantaanalytica.comresearchgate.net

The co-elution of isomers can lead to inaccurate quantification and difficulties in isolating individual compounds for further characterization or biological testing. plantaanalytica.com Addressing this challenge requires the optimization of chromatographic parameters and the potential use of specialized stationary phases.

Solutions to improve the chromatographic resolution of this compound and its isomers include:

Optimization of Stationary Phase: Utilizing advanced column technologies, such as core-shell particles in HPLC columns, can significantly enhance resolution compared to traditional fully porous particles. plantaanalytica.com Core-shell columns offer improved peak shape and efficiency, which is crucial for separating closely eluting isomers. plantaanalytica.com

Mobile Phase Optimization: Careful selection and optimization of the mobile phase composition, including solvent type, ratio, pH (especially for ionizable compounds like alkaloids), and buffer systems, are critical for achieving adequate selectivity and resolution. plantaanalytica.com

Gradient Elution: Implementing gradient elution profiles, where the mobile phase composition changes over time, can improve the separation of compounds with a wide range of polarities, potentially resolving isomers that are difficult to separate isocratically.

Chiral Chromatography: While this compound, Echimidine, and Hydroxymyoscorpine are described as isomers with similar properties leading to co-elution in non-chiral RP-HPLC plantaanalytica.com, the general principles of isomer separation highlight that diastereomers, which have different physical properties, can potentially be resolved on non-chiral phases, whereas enantiomers require chiral stationary phases or mobile phase additives for separation. mdpi.comaocs.orgchiralpedia.com The observed difficulty in separating these isomers on standard RP-HPLC suggests they are likely diastereomers or closely related structural isomers requiring specific conditions. The successful partial resolution using a core-shell RP HPLC column indicates that optimizing standard reversed-phase conditions with high-efficiency columns can be effective for these specific isomers. plantaanalytica.com

An example demonstrates the challenge: under normal RP HPLC conditions, a peak identified as "echimidine" was found to be a mixture. plantaanalytica.com Using a core-shell RP HPLC column (Kinetex EVO C18) with a specific buffer system, this mixture was resolved into two peaks. plantaanalytica.com The later eluting peak was confirmed as Echimidine by NMR, while the earlier peak contained the largely unresolved this compound (major component) and Hydroxymyoscorpine (minor component). plantaanalytica.com This highlights the persistent difficulty in fully resolving all three isomers even with advanced techniques and underscores the need for highly optimized chromatographic methods.

Table: Chromatographic Resolution Example

CompoundRetention Behavior on Standard RP HPLCRetention Behavior on Core-Shell RP HPLC (Kinetex EVO C18)
EchimidineCo-elutes with isomers (single peak)Later eluting peak (resolved from earlier peak)
This compoundCo-elutes with isomers (single peak)Part of earlier eluting peak (largely unresolved from Hydroxymyoscorpine)
HydroxymyoscorpineCo-elutes with isomers (single peak)Part of earlier eluting peak (largely unresolved from this compound)

The development of robust and highly resolving chromatographic methods is therefore essential for the accurate identification and quantification of this compound, particularly when present with its isomeric forms.

Molecular and Cellular Interaction Studies Non Clinical Focus

In Silico Computational Approaches

In the realm of computational chemistry, in silico studies provide a powerful lens through which the molecular interactions of compounds like echihumiline can be predicted and analyzed. These methods, which encompass molecular docking, molecular dynamics simulations, and free energy calculations, offer insights into the potential biochemical behavior of a ligand before it is even synthesized or tested in a wet lab environment.

Molecular Docking Simulations for Protein Binding Affinities

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This method is instrumental in estimating the binding affinity, a measure of the strength of the interaction between the ligand (in this case, this compound) and its target protein. The process involves placing the ligand into the binding site of a protein and using a scoring function to approximate the binding free energy. mdpi.com A lower, more negative docking score generally indicates a stronger binding affinity.

While specific molecular docking studies focusing solely on this compound are not extensively detailed in the provided search results, the principles of the technique are well-established. For instance, studies on other natural compounds demonstrate that docking simulations can identify key amino acid residues involved in the interaction, such as Tyr48, Tyr137, and Asp140 in the case of thymidine (B127349) derivatives with E. coli FimH. scielo.org.mx These interactions, which can include hydrogen bonds and hydrophobic interactions, are crucial for stabilizing the ligand-protein complex. The accuracy of these predictions is often validated by comparing the root-mean-square deviation (RMSD) between the docked pose and a known co-crystallized ligand structure, with a value within 2 Å generally considered reliable. scielo.org.mx

Table 1: Key Concepts in Molecular Docking

TermDescriptionRelevance to this compound Studies
Ligand The small molecule being studied.This compound
Receptor The target protein to which the ligand binds.Potential enzyme or receptor targets of this compound.
Binding Affinity The strength of the binding between the ligand and the receptor, often represented by a docking score (e.g., in kcal/mol). Predicts how strongly this compound might bind to a biological target.
Binding Pose The predicted orientation and conformation of the ligand within the receptor's binding site.Illustrates the specific way this compound may interact with amino acids in the target.
Scoring Function A mathematical method used to estimate the binding affinity for a given binding pose. mdpi.comRanks different potential binding modes of this compound.

Molecular Dynamics Simulations for Ligand-Target System Stability

Following molecular docking, molecular dynamics (MD) simulations are often employed to assess the stability of the predicted ligand-receptor complex over time. frontiersin.org MD simulations provide a dynamic view of the system, accounting for the flexibility of both the protein and the ligand, which is a limitation of the more rigid docking approach. nih.govnih.govmdpi.com These simulations track the movements of atoms and molecules over a specific period, offering insights into the conformational changes and stability of the complex. frontiersin.org

Key metrics used to evaluate stability in MD simulations include the root-mean-square deviation (RMSD) of the protein backbone and ligand, the radius of gyration (RG), and the root-mean-square fluctuation (RMSF) of individual residues. frontiersin.org A stable complex will typically show minimal fluctuations in these values over the course of the simulation. frontiersin.orgmdpi.com For example, a study on other compounds found that stable complexes were achieved within 10 to 20 nanoseconds of simulation time. frontiersin.orgmdpi.com These simulations can confirm whether the interactions predicted by docking, such as hydrogen bonds, remain stable, thus validating the initial docking results. researchgate.net

Free Energy Perturbation and Binding Energy Calculations

To obtain a more quantitative and accurate prediction of binding affinity, researchers can turn to methods like free energy perturbation (FEP). schrodinger.com FEP is a rigorous computational technique that calculates the difference in free energy between two states, such as a ligand in solution and the same ligand bound to a protein. boku.ac.atnih.gov This method can predict binding affinities with high accuracy, often within 1 kcal/mol of experimental values.

FEP calculations can be performed as either absolute binding free energy (ABFE) calculations, which determine the binding strength of a single ligand, or relative binding free energy (RBFE) calculations, which compare the affinities of a series of related ligands. These calculations are computationally intensive but provide a more precise understanding of the thermodynamics driving the ligand-receptor interaction, considering both enthalpic and entropic contributions. rsc.org The process involves creating a thermodynamic cycle that connects the unbound and bound states of the ligands being compared. rsc.org

Biochemical Target Engagement Investigations

Biochemical assays provide experimental validation for the interactions predicted by computational methods. These studies focus on the direct molecular interactions between this compound and its biological targets, such as enzymes and receptors.

Inhibition Kinetics and Mechanisms of Acetylcholinesterase (AChE) in Model Systems (e.g., insect enzymes)

Acetylcholinesterase (AChE) is a critical enzyme in the nervous system that breaks down the neurotransmitter acetylcholine (B1216132). wikipedia.orgnih.gov Inhibition of AChE is a key mechanism for many insecticides, as it leads to the accumulation of acetylcholine and subsequent disruption of nerve function, which can be fatal to insects. frontiersin.orgnih.gov Plant-derived compounds are a significant source of new AChE inhibitors. frontiersin.orgpensoft.net

While direct kinetic studies on this compound's inhibition of insect AChE were not found in the search results, studies on related pyrrolizidine (B1209537) alkaloids (PAs) indicate that this class of compounds can interact with acetylcholine-related enzymes. researchgate.net The mechanism of AChE inhibition can be determined through kinetic analysis, using tools like Lineweaver-Burk and Dixon plots. frontiersin.org These analyses can reveal whether the inhibition is reversible or irreversible, and whether it is competitive, non-competitive, or uncompetitive. frontiersin.orgmsdmanuals.com For example, competitive inhibitors bind to the active site of the enzyme, directly competing with the natural substrate. mdpi.com

Table 2: Types of Enzyme Inhibition

Inhibition TypeMechanismEffect of Increasing Substrate Concentration
Competitive Inhibitor binds to the active site, preventing substrate binding. mdpi.comInhibition can be overcome.
Non-competitive Inhibitor binds to an allosteric site, changing the enzyme's conformation and reducing its efficiency.Inhibition cannot be overcome.
Uncompetitive Inhibitor binds only to the enzyme-substrate complex.Inhibition is enhanced.
Irreversible Inhibitor forms a stable, often covalent, bond with the enzyme, permanently inactivating it. wikipedia.orgmdpi.comInhibition cannot be overcome.

Interactions with Other Enzymes or Receptors at a Molecular Level

Beyond AChE, pyrrolizidine alkaloids have been shown to interact with other molecular targets. A study involving thirteen different PAs, including this compound, investigated their binding to various neuroreceptors. researchgate.net The results demonstrated that these compounds, including this compound, can exhibit significant binding to muscarinic acetylcholine receptors (mAChR) and serotonin (B10506) receptors (5-HT2). researchgate.net

The binding affinity is typically quantified by the IC50 value, which is the concentration of the inhibitor required to reduce the binding of a specific radioligand by 50%. researchgate.net In this study, twelve of the PAs tested showed IC50 values for mAChR between 8.7 µM and 512.5 µM. researchgate.net Specifically for this compound, the IC50 value for its interaction with mAChR was reported. researchgate.net This indicates a direct interaction at the molecular level, suggesting that the effects of this compound may be mediated through the modulation of these receptor systems. researchgate.netnih.gov The interaction with these receptors can trigger or block cellular signaling cascades, leading to a physiological response. msdmanuals.com

Table 3: Reported Receptor Binding for Pyrrolizidine Alkaloids

Compound ClassReceptor TargetReported IC50 Range (µM)Finding
Pyrrolizidine AlkaloidsMuscarinic Acetylcholine Receptors (mAChR)8.7 - 512.5Twelve PAs, including this compound, showed inhibitory activity. researchgate.net
Pyrrolizidine AlkaloidsSerotonin Receptors (5-HT2)23.2 - 608.6Ten PAs showed inhibitory activity. researchgate.net

In Vitro Cellular Responses in Non-Human Mammalian Cell Lines

Assessment of Cellular Viability and Proliferation in Model Systems (e.g., rat hepatocytes)mdpi.comnih.gov

Studies utilizing primary cultures of rat hepatocytes have been instrumental in evaluating the effects of this compound on cellular viability. mdpi.comnih.gov In these in vitro models, hepatocytes are isolated from rats and cultured under specific conditions to maintain their viability and function. mdpi.com The viability of these cells is a critical parameter, often assessed using methods like the trypan blue exclusion assay, which distinguishes between viable and non-viable cells. mdpi.comjmbfs.org

Research has shown that a mixture containing this compound and its isomer, hydroxymyoscorpine, exhibits a concentration-dependent inhibitory effect on the viability of rat hepatocytes. mdpi.com When these primary rat hepatocyte cultures were treated with varying concentrations of this mixture (ranging from 3 to 300 µg/mL) for 48 hours, a clear dose-response relationship was observed. mdpi.comresearchgate.net The half-maximal inhibitory concentration (IC50) value, which represents the concentration of a substance needed to inhibit a biological process by half, was determined for this mixture. mdpi.com

The following table summarizes the findings on the impact of an this compound/Hydroxymyoscorpine mixture on the viability of rat hepatocytes.

Table 1: Effect of this compound/Hydroxymyoscorpine Mixture on Rat Hepatocyte Viability

Treatment Group Concentration (µg/mL) Mean IC50 (µg/mL) Observation

These findings demonstrate that this compound, in a mixture with its isomer, directly impacts the viability of non-human mammalian cells in a controlled laboratory setting. The use of primary rat hepatocytes provides a relevant model system for studying the potential cellular effects of this compound. mdpi.com

Analysis of Specific Cellular Pathway Modulations (e.g., enzyme activity, metabolic markers)mdpi.comresearchgate.net

The investigation into the cellular effects of this compound extends to its influence on specific cellular pathways, which can be elucidated by examining changes in enzyme activity and metabolic markers. Cellular metabolism is a complex network of biochemical reactions, and alterations in this network can serve as indicators of a compound's biological activity. researchgate.netnih.gov Enzymes are key regulators of metabolic pathways, and their modulation can significantly alter cellular function. numberanalytics.comcreative-proteomics.com

In studies involving a mixture of this compound and its isomer, hydroxymyoscorpine, on rat hepatocytes, the assessment of cellular viability through the MTT assay provides an indirect measure of metabolic activity. researchgate.net The MTT assay measures the activity of mitochondrial dehydrogenases, which are crucial enzymes in cellular metabolism. A reduction in the conversion of MTT to formazan (B1609692) is indicative of decreased metabolic activity and, consequently, reduced cell viability. researchgate.net

The hepatotoxic effects observed with the this compound/hydroxymyoscorpine mixture suggest a disruption of normal cellular processes within the rat hepatocytes. mdpi.com While the specific enzymatic targets of this compound have not been fully detailed in the available research, the observed cytotoxicity points towards interference with critical metabolic or signaling pathways essential for cell survival. mdpi.com The concentration-dependent nature of this effect further implies a direct interaction between the compound and cellular components that regulate these pathways. mdpi.com

The following table outlines the observed effects on a key metabolic marker in rat hepatocytes.

Table 2: Modulation of Metabolic Marker by this compound/Hydroxymyoscorpine Mixture in Rat Hepatocytes

Cellular System Compound Mixture Assay Endpoint Result

Further research is necessary to pinpoint the precise molecular targets and signaling cascades affected by this compound to fully understand its mechanism of action at the cellular level.

Ecological and Chemotaxonomic Significance

Role in Plant Defense Mechanisms Against Herbivores and Microbes

Echihumiline, as a pyrrolizidine (B1209537) alkaloid, plays a role in the defense mechanisms of plants against herbivores and microbes sdsu.eduscispace.comchemfaces.comresearchgate.netfrontiersin.orgmdpi.com. Pyrrolizidine alkaloids are well-established as defensive compounds due to their toxicity plantaanalytica.comsdsu.eduresearchgate.netmdpi.com. The presence of a double bond in the 1,2 position of the necine base is crucial for the genotoxic effects of these alkaloids sdsu.edumdpi.com. PAs can deter feeding by herbivores, potentially by modulating neuroreceptors, including 5-HT receptors, which can induce immediate food avoidance sdsu.educhemfaces.commdpi.com. Studies have shown that plant species containing PAs, such as Echium plantagineum and Echium vulgare, accumulate these compounds in various tissues, contributing to their defense against grazing researchgate.net. Echium plantagineum, for instance, accumulates pyrrolizidine alkaloids in its foliage, which can cause liver damage and be lethal to herbivores researchgate.net.

Beyond herbivore defense, pyrrolizidine alkaloids, including this compound and its N-oxide, have demonstrated antimicrobial activity researchgate.netchemfaces.com. Extracts containing these alkaloids have shown antibacterial effects against organisms such as Escherichia coli researchgate.net. This suggests a broader defensive role for these compounds against microbial threats.

Chemotaxonomic Implications within the Boraginaceae Family

The distribution and profiles of pyrrolizidine alkaloids are significant in the chemotaxonomy of the Boraginaceae family sdsu.eduresearchgate.netmdpi.comresearchgate.net. Almost all genera within this family synthesize and store PAs, highlighting their importance as taxonomic markers sdsu.eduresearchgate.netmdpi.com. This compound, along with other PAs like echimidine (B1671080) and this compound N-oxide, has been isolated from Echium humile, and their structures determined, contributing to the understanding of the chemical profiles within the genus Echium researchgate.netjofamericanscience.org. The presence of specific PA profiles can support botanical classifications and provide insights into the relationships between different species and genera within the Boraginaceae researchgate.netresearchgate.net. For example, the presence of this compound in Echium stenosiphon and Echium hypertropicum suggests a close relationship to Echium humile core.ac.uk. Studies analyzing PA profiles in various Boraginaceae species, such as those in the tribe Lithospermeae, have utilized compounds like echimidine as chemotaxonomic markers to distinguish between species and support sectional differences researchgate.netresearchgate.net.

Interactions within Plant-Environment Systems (e.g., rhizosphere)

Plant secondary metabolites, including pyrrolizidine alkaloids found in species like Echium plantagineum, play crucial roles in complex rhizosphere interactions researchgate.netresearchgate.net. The rhizosphere is a dynamic zone influenced by the release of chemically diverse molecules from plant roots, which can affect other plants, herbivores, and microbiota researchgate.netresearchgate.netnih.govfrontiersin.orgnih.gov. While pyrrolizidine alkaloids are primarily synthesized in above-ground tissues, some secondary metabolites produced in the roots, such as naphthoquinones in Echium plantagineum, are released into the rhizosphere and influence plant defense, herbivory, and species invasion researchgate.net.

Future Research Directions and Methodological Advancements

Development of High-Throughput Analytical Platforms for Comprehensive Profiling

The accurate and efficient analysis of echihumiline and its isomers remains a critical area for development. Current analytical methods, such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS), are fundamental to PA detection and quantification researchgate.netresearchgate.net. However, the co-elution of this compound with structurally similar PAs like echimidine (B1671080) and hydroxymyoscorpine under standard analytical conditions poses a challenge for precise identification and quantification researchgate.netmdpi.commdpi.com.

Future research should prioritize the development of high-throughput analytical platforms capable of resolving and quantifying individual PA isomers, including this compound, in complex matrices. This involves the refinement of chromatographic separation techniques, potentially exploring novel stationary phases or multi-dimensional chromatography approaches. Advances in mass spectrometry, such as higher resolution and more sophisticated fragmentation techniques, can further improve the specificity of detection. The goal is to enable rapid, sensitive, and isomer-specific analysis to support large-scale screening efforts and detailed phytochemical profiling. The development of faster isocratic LC-MS/MS methods, for instance, has already demonstrated the potential for high-throughput analysis of PAs in samples like honey, significantly reducing run times and increasing sample throughput researchgate.net.

Refinement of Computational Models for Predictive Biology

Computational modeling offers powerful tools for understanding the behavior and interactions of chemical compounds within biological systems numberanalytics.commghpcc.orgnih.gov. For this compound, refining computational models can provide valuable insights into its potential biological activities, metabolic fate, and interactions with target molecules.

Future directions include developing and enhancing in silico models to predict this compound's absorption, distribution, metabolism, and excretion (ADME) properties. Molecular docking and dynamics simulations can be employed to predict binding affinities and interactions with potential protein targets, building upon initial findings that suggest certain PAs, including this compound, may exhibit inhibitory effects on enzymes like acetylcholinesterase researchgate.net. Integrating data from high-throughput analytical platforms (as discussed in 8.1) with computational models can lead to more accurate and predictive simulations. The application of machine learning and artificial intelligence algorithms can further enhance the ability to identify patterns and predict the biological effects of this compound and its derivatives based on their chemical structures. Computational modeling is increasingly being used in various biological fields, including drug delivery and the simulation of microbial systems, highlighting its growing importance in predictive biology darpa.milmdpi.com.

Elucidation of Remaining Unknown Biosynthetic Enzymes and Genes

While the general pathway for pyrrolizidine (B1209537) alkaloid biosynthesis is being uncovered, the specific enzymes and genes involved in the formation of individual PAs like this compound may not be fully characterized. Understanding the complete biosynthetic route is crucial for potential metabolic engineering or for understanding the regulation of this compound production in plants.

Future research should focus on identifying and characterizing the specific enzymes responsible for the late-stage modifications and isomerizations that lead to the formation of this compound from precursor molecules. This can involve transcriptomics, proteomics, and metabolomics studies of Echium species that produce this compound. Techniques such as genome sequencing and comparative genomics can help identify candidate genes involved in the biosynthetic pathway. Functional characterization of these genes through techniques like gene silencing or overexpression in model systems can confirm their roles. Research into the biosynthesis of other plant compounds, such as phenylpropanoids and starch, provides a framework for these investigations, highlighting the complexity and the methods used to identify relevant genes and enzymes mdpi.comfrontiersin.orgresearchgate.netfrontiersin.org.

Exploration of Novel Bioactivities through Unbiased Screening Approaches

Although some biological activities of PAs have been noted, a comprehensive understanding of the full spectrum of this compound's bioactivities is still developing. Unbiased screening approaches are essential to discover novel effects beyond those traditionally associated with PAs.

Future research should involve high-content screening and phenotypic assays using purified this compound on a variety of cell lines and model organisms nih.gov. This can help identify unanticipated biological effects and potential therapeutic applications or toxicological profiles. Exploring interactions with a wide range of biological targets, including enzymes, receptors, and cellular pathways, using activity-based protein profiling or other chemoproteomic techniques can reveal new insights. The application of in silico screening against diverse biological targets can also guide experimental investigations researchgate.netnih.gov. Moving beyond targeted assays to more global, unbiased screening methods will be key to fully understanding the biological potential of this compound.

Investigation of Ecological Dynamics and Evolutionary Pressures on Pyrrolizidine Alkaloid Production

The production of secondary metabolites like this compound in plants is often influenced by ecological interactions and evolutionary history. Understanding these dynamics can provide insights into the biological role of this compound in its native environment and the factors that drive variations in its production.

Future research should investigate the ecological factors that influence this compound concentration in Echium species, such as herbivory, competition with other plants, soil composition, and climate researchgate.netcnrs.fruibk.ac.at. Studying the evolutionary history of PA biosynthesis pathways in Echium and related species can shed light on the selective pressures that have shaped the production of this compound nih.gov. This could involve phylogenetic analysis of genes involved in PA biosynthesis and studying the co-evolutionary dynamics between Echium species and their herbivores or pathogens. Understanding these ecological and evolutionary aspects can inform strategies for sustainable harvesting, cultivation, or potential biotechnological production of this compound.

Q & A

Basic Research Questions

Q. What are the primary spectroscopic and chromatographic methods to characterize ECHIHUMILINE’s structural purity?

  • Methodological Answer : Employ nuclear magnetic resonance (NMR) for stereochemical analysis, high-performance liquid chromatography (HPLC) with mass spectrometry (MS) for purity assessment, and X-ray crystallography for absolute configuration confirmation. Ensure reproducibility by documenting solvent systems, column specifications, and calibration standards. Cross-reference spectral data with synthetic intermediates to validate structural assignments .

Q. How can researchers design a reproducible synthesis protocol for this compound?

  • Methodological Answer :

  • Step 1 : Optimize reaction conditions (e.g., temperature, catalysts) using design of experiments (DoE) to identify critical variables.
  • Step 2 : Validate each intermediate via thin-layer chromatography (TLC) and infrared (IR) spectroscopy.
  • Step 3 : Publish detailed procedural steps, including solvent purification methods and inert atmosphere requirements, to enable replication .

Q. What criteria should guide the selection of in vitro models for studying this compound’s bioactivity?

  • Methodological Answer : Prioritize cell lines with well-characterized receptor profiles relevant to this compound’s hypothesized targets. Include positive/negative controls and dose-response assays to establish specificity. Validate results across multiple biological replicates to mitigate cell-line variability .

Advanced Research Questions

Q. How can contradictory data on this compound’s pharmacokinetic properties be resolved across studies?

  • Methodological Answer :

  • Approach 1 : Conduct meta-analyses to identify confounding variables (e.g., dosing regimens, animal models). Use statistical tools like Bland-Altman plots to assess inter-study consistency .
  • Approach 2 : Replicate disputed experiments under standardized conditions, adhering to protocols from high-impact studies. Compare results using ANOVA to isolate methodological discrepancies .

Q. What strategies are effective for elucidating this compound’s mechanism of action in complex biological systems?

  • Methodological Answer :

  • Strategy 1 : Use CRISPR-Cas9 gene editing to knock out putative target genes and observe phenotypic changes.
  • Strategy 2 : Apply affinity chromatography with this compound-functionalized resins to isolate binding proteins, followed by proteomic profiling .
  • Data Integration : Combine transcriptomic (RNA-seq) and metabolomic (LC-MS) data to construct interaction networks .

Q. How should researchers address variability in this compound’s cytotoxicity profiles across cancer cell lines?

  • Methodological Answer :

  • Framework : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize cell lines with clinical relevance.
  • Analysis : Use principal component analysis (PCA) to correlate cytotoxicity with genomic features (e.g., mutation burden, expression of drug transporters) .

Data Contradiction and Validation

Q. What methodologies are recommended for validating this compound’s environmental stability in conflicting ecotoxicology studies?

  • Methodological Answer :

  • Validation Protocol :
  • Phase 1 : Replicate degradation assays under controlled abiotic conditions (pH, UV exposure).
  • Phase 2 : Compare results with computational models (e.g., EPI Suite) to predict half-life discrepancies.
  • Reporting : Adhere to Beilstein Journal guidelines for supplementary data, including raw chromatograms and statistical codes .

Experimental Design and Reproducibility

Q. How can researchers ensure cross-lab reproducibility in this compound’s neuroprotective assays?

  • Methodological Answer :

  • Guidelines :

Share detailed protocols via platforms like Protocols.io , including strain sources (e.g., ATCC numbers) and assay buffer compositions.

Use open-source software (e.g., ImageJ) for unbiased image analysis in neuronal viability assays.

  • Quality Control : Implement inter-lab ring trials to harmonize readouts .

Tables for Methodological Reference

Technique Application Critical Parameters References
HPLC-MSPurity assessmentColumn type, gradient program
CRISPR-Cas9 screeningTarget identificationsgRNA design, off-target controls
PCA of cytotoxicity dataIdentifying genomic correlatesNormalization method, variance threshold

Key Considerations

  • Ethical Compliance : Disclose animal/cell-line ethics approvals and data-sharing plans per FAIR principles (Findable, Accessible, Interoperable, Reusable) .
  • Literature Synthesis : Use systematic reviews (PRISMA guidelines) to map this compound’s research landscape, avoiding overreliance on non-peer-reviewed platforms .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.